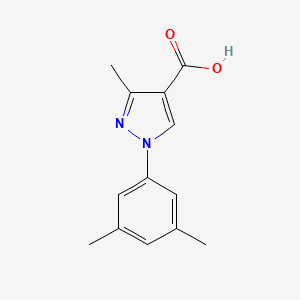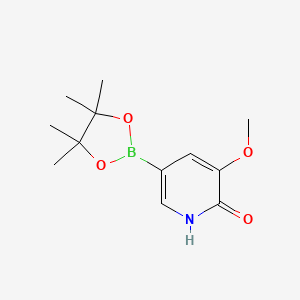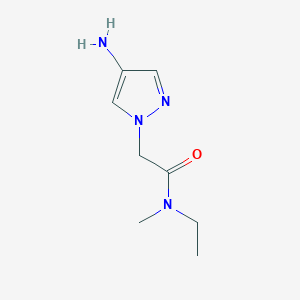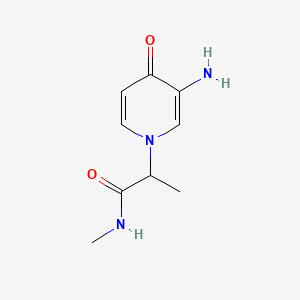
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is a chemical compound with the molecular formula C9H13N3O2 It is characterized by the presence of a pyridine ring, an amide group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-amino-4-oxo-1,4-dihydropyridine with N-methylpropanamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are carefully monitored and controlled to maintain product quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile: Contains a nitrile group instead of an amide group.
Uniqueness
2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-amino-4-oxopyridin-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C9H13N3O2/c1-6(9(14)11-2)12-4-3-8(13)7(10)5-12/h3-6H,10H2,1-2H3,(H,11,14) |
InChI Key |
LCMPNFIENKCWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)N1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


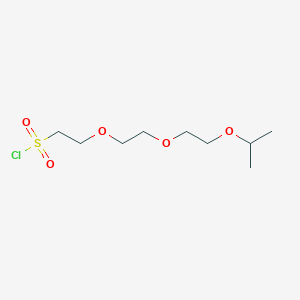

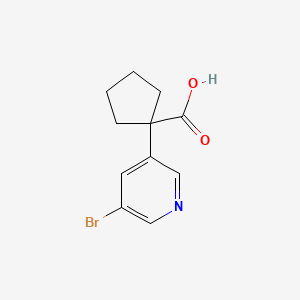

![(3R)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15311585.png)

![Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate](/img/structure/B15311608.png)

![tert-butylN-[(6-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B15311629.png)

